Andrographolidi natrii bisulfis
Description
Origin and Chemical Derivation from Andrographolide (B1667393) for Research Applications
The journey of Andrographolidi natrii bisulfis begins with andrographolide, a diterpene lactone that stands as the principal bioactive component of Andrographis paniculata. nih.gov This plant has a history of use in traditional medicine across Asia. google.com Andrographolide itself is the subject of extensive research for its wide range of biological activities. nih.gov
This compound is synthesized from andrographolide through a chemical process known as a sulfonating reaction. nih.govresearchgate.net In this process, andrographolide is reacted with sodium bisulfite. google.comgoogle.com This reaction creates a water-soluble sulfonate adduct of the original andrographolide molecule, resulting in the compound known as this compound. google.com This derivative is typically a colorless, crystalline powder with a bitter taste.
Rationale for Sodium Bisulfite Adduct Formation: Enhanced Research Utility and Solubility Properties
The primary impetus for the chemical modification of andrographolide is to address its significant limitation: poor water solubility. nih.govresearchgate.net Andrographolide is classified as almost insoluble or sparingly soluble in water and aqueous buffers, which poses considerable challenges for its application in many research contexts, particularly for in vitro and in vivo studies that require aqueous solutions. nih.govcaymanchem.comselleckchem.com
The formation of the sodium bisulfite adduct dramatically enhances the compound's water solubility. nih.govgoogle.com This transformation from a poorly soluble natural product to a highly water-soluble derivative is the key to its increased research utility. nih.govnih.gov The improved solubility allows for more reliable and consistent preparation of solutions for experimental assays, facilitating the investigation of its biological activities. google.com
Table 1: Comparison of Solubility Properties
| Compound | Solvent | Reported Solubility | Citation |
|---|---|---|---|
| Andrographolide | Water | Almost insoluble; < 0.1 mg/mL | nih.gov |
| Andrographolide | Aqueous Buffers | Sparingly soluble | caymanchem.com |
| Andrographolide | DMSO | ~3-100 mg/mL | caymanchem.comselleckchem.com |
| This compound | Water | Soluble / Excellent water solubility | nih.gov |
The enhanced solubility of this compound has enabled researchers to explore its effects in various biological systems more effectively. For instance, studies have investigated its antioxidant and anti-inflammatory properties, particularly in the context of skin health and cellular stress responses. nih.govnih.gov Research has shown that this compound can inhibit oxidative stress and inflammation, effects that are partly attributed to its ability to modulate key cellular signaling pathways. nih.gov
Table 2: Selected Research Findings on this compound
| Research Area | Key Finding | Investigated Pathway/Molecule | Citation |
|---|---|---|---|
| Skin Photoaging | Suppressed UV-induced skin thickening, wrinkles, and water loss. | Antioxidant and anti-inflammatory activities | nih.gov |
| Oxidative Stress | Increased the activity of antioxidant enzymes Superoxide Dismutase (SOD) and Catalase (CAT). | SOD, CAT | nih.gov |
| Cellular Inflammation | Downregulated the production of pro-inflammatory cytokines. | IL-1β, IL-6, TNF-α | nih.gov |
| Cellular Signaling | Activated the Nrf2 signaling pathway and downregulated the NF-κB pathway. | Nrf2, NF-κB | nih.gov |
| Collagen Protection | Increased skin collagen content and prevented the disruption of collagen fibers after UV exposure. | Collagen | nih.gov |
By converting andrographolide into a water-soluble form, scientists have unlocked new avenues for research, allowing for a more thorough examination of the pharmacological potential of this class of compounds.
Table of Mentioned Compounds
Structure
2D Structure
Properties
Molecular Formula |
C20H31NaO8S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
sodium;2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(4-hydroxy-2-oxooxolan-3-yl)ethanesulfonate |
InChI |
InChI=1S/C20H32O8S.Na/c1-11-4-5-15-19(2,7-6-16(23)20(15,3)10-21)12(11)8-14(29(25,26)27)17-13(22)9-28-18(17)24;/h12-17,21-23H,1,4-10H2,2-3H3,(H,25,26,27);/q;+1/p-1 |
InChI Key |
XHBCUTLNPPEFIQ-UHFFFAOYSA-M |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC(C3C(COC3=O)O)S(=O)(=O)[O-])(C)CO)O.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization in Chemical Research
Direct Condensation Approaches for Andrographolidi Natrii Bisulfis Synthesis
The primary method for synthesizing this compound is through a direct sulfonation reaction. researchgate.net This process involves the addition of sodium bisulfite to andrographolide (B1667393). The reaction is technically a nucleophilic conjugate addition, where the bisulfite ion (HSO₃⁻) acts as the nucleophile. wikipedia.orgyoutube.com
The core of the andrographolide molecule features an α,β-unsaturated γ-butyrolactone ring, which is the site of the reaction. The carbon-carbon double bond adjacent to the carbonyl group is electron-deficient, making it susceptible to attack by nucleophiles like the bisulfite ion. The reaction proceeds by the attachment of the bisulfite group to the exocyclic double bond of the lactone ring. This transformation converts the poorly soluble andrographolide into a highly water-soluble sodium sulfonate salt. researchgate.net The reactants are typically andrographolide, isolated from its natural plant source, and a bisulfite salt such as sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅), which generates bisulfite ions upon dissolution in water. researchgate.netwikipedia.org
Optimization of Reaction Conditions and Stoichiometry for Research Scale Production
The optimization of the synthesis of this compound is critical for ensuring high yield, purity, and stability of the final product. Key parameters that are manipulated include stoichiometry, pH, temperature, and purification methods.
Research into the reaction kinetics has provided insight into optimal stoichiometry. Studies have evaluated the reaction at various molar ratios of sulfite (B76179) to andrographolide, demonstrating the impact of reactant concentration on reaction speed. cjnmcpu.com For downstream processing and formulation on a research scale, patent literature describes detailed preparation methods. These often involve dissolving the crude this compound with excipients, followed by purification and stabilization steps. A crucial step is the adjustment of the solution's pH to a weakly acidic range of 4.0 to 6.0, which is important for the stability of the final product. google.com Purification is commonly achieved using activated carbon to remove impurities, followed by filtration. The final product is often obtained as a stable solid through lyophilization (freeze-drying). google.com
Below is a table summarizing various laboratory-scale preparation batches as described in patent literature, illustrating the components and processing steps.
| Batch ID | Andrographolidum Natrii Bisulfis (g) | Adjuvant/Excipient | Adjuvant Amount (g) | pH Adjustment | Final Volume (ml) |
| Batch 1 | 50 | Glucose | 500 | 50% NaOH to pH 4.0-6.0 | 10000 |
| Batch 2 | 25 | Glucose | 500 | 50% NaOH to pH 4.0-6.0 | 10000 |
Data sourced from patent CN1732924A. google.com
Advanced Methodologies for Synthesis Reproducibility and Yield Enhancement in Laboratory Settings
Ensuring the reproducibility and enhancing the yield of this compound synthesis in a laboratory setting relies on rigorous process control and advanced purification techniques. While novel synthesis methods like microwave-assisted reactions have been successfully applied to create other andrographolide derivatives and could potentially be adapted, the focus for this compound has been on optimizing the established sulfonation reaction through meticulous process control. researchgate.net
Key methodologies for enhancing reproducibility and yield include:
Purification: The use of needle-use activated carbon is a standard procedure to adsorb colored impurities and by-products, leading to a purer product. google.com This is followed by filtration through microporous membranes (e.g., 0.22 μm) to remove particulate matter and ensure the clarity of the solution before the final isolation step. google.com
Lyophilization: Freeze-drying is an essential advanced technique used to isolate the final product. It removes water at low temperatures, which prevents thermal degradation of the compound and yields a stable, highly soluble, and amorphous powder. This ensures consistency between batches, a cornerstone of reproducibility. google.com
Analytical Monitoring: High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for monitoring the reaction's progress and assessing the purity of the final product. researchgate.net By providing accurate quantification of the main compound and any impurities, HPLC allows for fine-tuning of reaction conditions to maximize yield and ensure the product meets required specifications, thus guaranteeing reproducibility.
Chemical Reaction Analysis of this compound and Related Structural Modifications
Chemical Reaction Analysis
The reaction between andrographolide and sodium bisulfite has been analyzed to understand its kinetics. Studies show that the reaction follows a pseudo-first-order kinetic model, where the rate of reaction is dependent on the concentration of one reactant when the other is in excess. cjnmcpu.com The rate constant is influenced by factors such as temperature and the molar ratio of the reactants.
Table 1: Reaction Kinetic Data for Sulfite-Andrographolide Reaction
| Molar Ratio (Sulfite:Andrographolide) | Temperature (°C) | Apparent Rate Constant (k) (min⁻¹) |
|---|---|---|
| 1:1 | 25 | 0.0035 |
| 2:1 | 25 | 0.0061 |
| 5:1 | 25 | 0.0125 |
Data derived from kinetic model fitting graphs. cjnmcpu.com
Analysis of the final product has also identified certain impurities. Some of these are formed through an unprecedented photocyclization mechanism, involving an intramolecular cyclization and a novel sulfonyl group transfer. Understanding the formation pathways of these impurities is crucial for developing strategies to minimize their presence in the final product.
Related Structural Modifications
Andrographolide itself is a versatile pharmacophore, and numerous structural modifications have been explored to generate derivatives with enhanced or novel biological activities. researchgate.net These modifications are typically performed on the parent andrographolide molecule rather than the bisulfite adduct. The primary sites for modification are the three hydroxyl groups at positions C-3, C-14, and C-19, and the α,β-unsaturated lactone system. ugm.ac.id
Common synthetic strategies include:
Esterification: The hydroxyl groups can be acylated with various carboxylic acids or acid chlorides to produce esters. This is often done to alter the lipophilicity and bioavailability of the molecule. researchgate.netugm.ac.id
Protection Chemistry: To achieve selective modification, the hydroxyl groups at C-3 and C-19 can be protected, for instance, by forming an isopropylidene or benzylidene acetal. This allows for specific reactions to be carried out on the remaining C-14 hydroxyl group. researchgate.netugm.ac.id
Alkylation and Glycosylation: Other modifications include the introduction of alkyl chains or glycoside moieties to generate new analogues. researchgate.net
Table 2: Examples of Structural Modifications of Andrographolide
| Modification Type | Reagents/Method | Target Site(s) | Purpose of Modification |
|---|---|---|---|
| Acetal Protection | 2,2-dimethoxypropane, PPTS | C-3, C-19 hydroxyls | To allow selective reaction at C-14. researchgate.netugm.ac.id |
| Esterification | Acid anhydride (B1165640) or acid chloride | C-14 hydroxyl | To improve biological activity. ugm.ac.id |
| Benzylidene Analogue Synthesis | Hydroxybenzaldehyde, Microwave irradiation | C-3, C-19 hydroxyls | To create novel analogues with high yield. researchgate.net |
| Conjugation | Picolinic acid, Benzimidazole groups | Varied | To synthesize derivatives with enhanced anti-inflammatory activity. nih.gov |
Elucidation of Molecular Mechanisms of Action in Preclinical Models
Modulation of Inflammatory Signal Transduction Pathways
Andrographolide (B1667393) sodium bisulfite exerts potent anti-inflammatory effects by intervening in key signaling cascades that orchestrate the inflammatory response. This includes the regulation of pro-inflammatory cytokine expression and the inhibition of the master inflammatory regulator, the Nuclear Factor Kappa B (NF-κB) pathway.
Regulation of Pro-Inflammatory Cytokine Expression
Preclinical research has consistently shown that Andrographolide sodium bisulfite can significantly suppress the production and expression of several key pro-inflammatory cytokines. In a study utilizing a model of ultraviolet (UV)-induced photodamage in HaCaT keratinocytes, pretreatment with Andrographolide sodium bisulfite led to a marked decrease in the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.gov This reduction in cytokine levels highlights the compound's ability to dampen the inflammatory milieu at the cellular level.
Another study investigating the broader anti-inflammatory properties of andrographolide, the parent compound of Andrographolide sodium bisulfite, further supports these findings. Andrographolide was found to potently inhibit the release of multiple cytokines, including TNF-α, IL-1β, and IL-6, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov The inhibitory action of andrographolide on IL-6 was particularly noteworthy. plos.org While this research focuses on the parent compound, the shared active moiety suggests a similar mechanistic action for its bisulfite derivative. The regulation of these cytokines is a critical aspect of controlling inflammatory processes that, when dysregulated, contribute to the pathology of various chronic diseases. frontiersin.org
| Pro-Inflammatory Cytokine | Effect of Andrographolide Sodium Bisulfite/Andrographolide | Preclinical Model |
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased production/expression | UV-induced HaCaT keratinocytes nih.gov, LPS-stimulated RAW264.7 cells nih.gov |
| Interleukin-1 beta (IL-1β) | Decreased production/expression | UV-induced HaCaT keratinocytes nih.gov, LPS-stimulated RAW264.7 cells nih.gov |
| Interleukin-6 (IL-6) | Decreased production/expression | UV-induced HaCaT keratinocytes nih.gov, LPS-stimulated RAW264.7 cells nih.gov |
| Interleukin-17A | Not explicitly detailed in the provided search results |
Inhibition of Nuclear Factor Kappa B (NF-κB) Pathway Activation
The Nuclear Factor Kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines. Andrographolide sodium bisulfite has been shown to effectively inhibit this pathway. In the UV-induced photodamage model in HaCaT cells, Andrographolide sodium bisulfite treatment led to a significant downregulation of the NF-κB pathway. nih.gov This was evidenced by a decrease in the nuclear translocation of the p65 subunit of NF-κB and a reduction in the degradation of its inhibitor, IκBα. nih.gov
Antioxidant Defense System Activation in Experimental Systems
In addition to its anti-inflammatory actions, Andrographolide sodium bisulfite demonstrates significant antioxidant capabilities. It works by modulating cellular levels of reactive oxygen species (ROS), enhancing the activity of endogenous antioxidant enzymes, and activating the protective Nrf2 pathway.
Modulation of Cellular Reactive Oxygen Species (ROS) Levels
Excessive production of reactive oxygen species (ROS) can lead to oxidative stress, a condition implicated in cellular damage and various pathologies. Andrographolide sodium bisulfite has been found to effectively reduce cellular ROS levels. In the context of UV-induced photodamage in HaCaT keratinocytes, pretreatment with Andrographolide sodium bisulfite markedly decreased the excessive levels of ROS induced by UV radiation. nih.gov
Similarly, studies on the parent compound, andrographolide, have shown its ability to modulate intracellular ROS levels. In human colon cancer HT-29 cells, andrographolide was found to augment intracellular ROS levels, which in that context, contributed to its pro-apoptotic effects. nih.gov However, in other models, it has been shown to reduce ROS production, highlighting a context-dependent modulation of cellular redox status. mdpi.com Andrographolide has also been demonstrated to prevent necroptosis by suppressing the generation of both intracellular and mitochondrial ROS. nih.gov This ability to control ROS levels is a crucial component of its cytoprotective effects.
Regulation of Endogenous Antioxidant Enzyme Activity
Andrographolide sodium bisulfite enhances the body's natural antioxidant defenses by boosting the activity of key antioxidant enzymes. The activity of enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT) is crucial for detoxifying harmful reactive oxygen species. While direct studies on Andrographolide sodium bisulfite's effect on specific enzyme activities like SOD and CAT are not extensively detailed in the provided results, the activation of the Nrf2 pathway (discussed below) inherently leads to the upregulation of these and other antioxidant enzymes. japsonline.com The dysregulation of antioxidant enzymes like SOD and CAT has been linked to conditions such as obesity, underscoring the importance of their proper function. nih.govnih.gov
| Antioxidant Enzyme | Effect of Andrographolide/Andrographolide Sodium Bisulfite | Preclinical Model Context |
| Superoxide Dismutase (SOD) | Upregulation (inferred via Nrf2 activation) | Cardiac hypertrophy models (andrographolide) japsonline.com |
| Catalase (CAT) | Upregulation (inferred via Nrf2 activation) | General antioxidant response |
Investigations into Nrf2 Pathway Involvement in Cytoprotective Effects
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes. Andrographolide sodium bisulfite has been shown to activate this critical pathway. In the study on UV-induced photodamage, Andrographolide sodium bisulfite activated the Keap1/Nrf2 pathway in HaCaT keratinocytes. nih.govnih.gov This activation leads to the translocation of Nrf2 into the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of target genes, thereby increasing the expression of antioxidant enzymes and other protective proteins. nih.gov
The activation of the Nrf2 pathway by andrographolide and its derivatives has been observed in various preclinical models, including those for ulcerative colitis and neuroprotection. mdpi.comfrontiersin.org This mechanism is central to the compound's ability to protect cells from oxidative stress-induced damage. mdpi.com The activation of the Nrf2/HO-1 signaling pathway, in particular, has been identified as a key mechanism by which andrographolide exerts its protective effects against oxidative stress and inflammation. frontiersin.org
Cellular Proliferation and Apoptosis Signaling in Research Models
Andrographolidi Natrii Bisulfis has demonstrated the ability to modulate fundamental cellular processes such as proliferation and programmed cell death (apoptosis) in various research models.
Induction of Apoptosis Pathways (e.g., Caspases, Bcl-2 Family Proteins)
Preclinical studies indicate that this compound can induce apoptosis, a critical process for eliminating damaged or infected cells. Research on Xiyanping, a preparation containing this compound, has shown its potential to inhibit the apoptosis of T lymphocytes in mice infected with a lethal dose of Enterovirus 71, suggesting a modulatory role in immune cell survival during viral infections. nih.gov In the context of cancer cells, the parent compound, andrographolide, is known to induce apoptosis through the activation of caspase-8 and subsequent cleavage of Bid, a pro-apoptotic member of the Bcl-2 family. nih.gov This leads to a cascade of events including the conformational change of Bax, another pro-apoptotic protein, release of cytochrome c from the mitochondria, and activation of caspases-9 and -3. nih.gov While this compound is noted to induce apoptosis and autophagy in human proximal tubular endothelial cells through a reactive oxygen species (ROS)-mediated pathway, detailed studies specifically delineating its direct interaction with the full cascade of caspases and various Bcl-2 family proteins are less extensively documented compared to its parent compound. tjnpr.org The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is crucial in determining a cell's fate. nih.gov
Modulation of Cellular Growth and Proliferation Markers
The impact of this compound on cellular growth and proliferation is a key area of investigation. While specific data on the modulation of a wide array of cellular growth and proliferation markers by this compound is still emerging, its demonstrated ability to induce apoptosis suggests an inherent capacity to control cell populations. The parent compound, andrographolide, has been shown to affect cell cycle progression, a fundamental aspect of cellular proliferation.
Table 1: Effects of this compound and its Parent Compound on Apoptosis and Proliferation
| Compound | Model System | Observed Effect | Key Molecular Targets/Pathways |
| This compound (in Xiyanping) | Enterovirus 71-infected mice | Inhibition of T lymphocyte apoptosis. nih.gov | Not specified |
| This compound | Human proximal tubular endothelial cells | Induction of apoptosis and autophagy. tjnpr.org | ROS-mediated pathway |
| Andrographolide (Parent Compound) | Human cancer cells | Induction of apoptosis. nih.gov | Caspase-8, Bid, Bax, Caspase-9, Caspase-3 |
This table is interactive. Click on the headers to sort.
Antiviral and Antibacterial Mechanisms at the Cellular Level
This compound, like its parent compound, exhibits antimicrobial properties. Its mechanisms of action at the cellular level against viruses and bacteria are under investigation.
Disruption of Bacterial Cell Wall Integrity
Current research on the antibacterial mechanisms of this compound has not specifically highlighted the disruption of bacterial cell wall integrity as a primary mode of action. Studies on its parent compound, andrographolide, have suggested other mechanisms, such as the inhibition of bacterial quorum sensing systems. capes.gov.br One study investigated the inhibitory effect of Andrographolide Sodium Bisulphite on urease, an enzyme crucial for the survival of certain bacteria like Helicobacter pylori, indicating a potential mechanism of antibacterial action that is not directly related to cell wall disruption. nih.gov
Inhibition of Viral Replication Processes
This compound retains the antiviral properties of its parent compound. researchgate.net It is a component of the injectable preparation Xiyanping, which is used for treating various viral infections. wikipedia.org The parent compound, andrographolide, has been shown to inhibit the replication of a wide range of viruses, including influenza virus, herpes simplex virus (HSV), and the virus responsible for COVID-19. nih.govjmb.or.kr The mechanisms of viral inhibition by andrographolide are multifaceted and include interfering with viral entry into host cells and inhibiting viral protein synthesis and replication. For instance, andrographolide and its derivatives have been reported to inhibit the main protease of SARS-CoV-2. The specific molecular interactions of this compound in the viral replication cycle are an active area of research.
Table 2: Antimicrobial Mechanisms of this compound and its Parent Compound
| Compound | Target Organism | Mechanism of Action |
| Andrographolide Sodium Bisulphite | Helicobacter pylori (inferred) | Inhibition of urease activity. nih.gov |
| Andrographolide (Parent Compound) | Various bacteria | Inhibition of quorum sensing. capes.gov.br |
| Andrographolide (Parent Compound) | Various viruses (Influenza, HSV, SARS-CoV-2) | Inhibition of viral entry and replication. nih.govjmb.or.kr |
This table is interactive. Click on the headers to sort.
Preclinical Pharmacological Activities Investigated in Research Models
Anti-inflammatory Efficacy in In Vitro and Animal Models
Andrographolidi natrii bisulfis has demonstrated significant anti-inflammatory effects in several preclinical models. In animal studies, the compound was found to reduce xylene-induced ear swelling in mice and egg albumin-induced paw swelling in rats. researchgate.net It also lessened the number of leukocytes in an air pouch model induced by CMC-Na. researchgate.net Mechanistically, the compound has been shown to lower the levels of the pro-inflammatory cytokine Interleukin-1 (IL-1) in rat serum. researchgate.net Further research has shown that andrographolide (B1667393) sulfonates can downregulate other pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α in the skin of mice exposed to UV radiation. mdpi.comnih.gov The anti-inflammatory mechanisms are believed to involve the inhibition of key signaling pathways, including the phosphorylation of p38, MAPK, and NF-κB, as well as the negative regulation of STAT3 activation. mdpi.com
Table 1: Summary of Anti-inflammatory Efficacy in Animal Models
| Model | Effect of this compound | Key Findings | Reference |
| Xylene-induced ear swelling | Reduction of edema | --- | researchgate.net |
| Egg albumin-induced paw swelling | Reduction of edema | --- | researchgate.net |
| CMC-Na induced air pouch | Reduced leukocyte count | --- | researchgate.net |
| UV-exposed mouse skin | Reduced pro-inflammatory cytokines | Downregulation of IL-1β, IL-6, and TNF-α | mdpi.comnih.gov |
Antimicrobial Research: Investigations into Antibacterial and Antiviral Effects
The antimicrobial properties of this compound have been explored against both bacteria and viruses.
Antibacterial Research: In vitro experiments have shown that this compound possesses a weak antibacterial effect and does not exhibit direct bactericidal activity. researchgate.net However, in vivo studies have yielded more promising results. In mice infected with Staphylococcus aureus, treatment with the compound was able to reduce mortality, suggesting that its efficacy in a living system may be linked to its immunomodulatory and anti-inflammatory effects rather than direct antibacterial action. researchgate.net
Antiviral Research: Andrographolide sulfonates have been recognized for their antiviral activities, leading to their use in formulations for treating respiratory infections. mdpi.com While much of the research has focused on the parent compound, studies have begun to elucidate the specific roles of the sulfonated derivatives. For instance, a related compound, 17-hydro-9-dehydroandrographolide-19-sodium sulfate, was identified as a key active component against the COVID-19 virus. mdpi.com Its mechanism is thought to involve targeting core molecular targets such as IL-6, TNF, IL-1β, CXCL8, and p-STAT3. mdpi.com
Table 2: Overview of Antimicrobial Research Findings
| Area of Research | Model/Target | Observed Effect | Reference |
| Antibacterial (In Vitro) | Various bacteria | Weak antibacterial effect, no bactericidal activity | researchgate.net |
| Antibacterial (In Vivo) | Staphylococcus aureus infected mice | Reduced mortality rate | researchgate.net |
| Antiviral | Respiratory viruses (e.g., COVID-19) | Inhibition of viral activity, targeting of inflammatory pathways | mdpi.com |
Antioxidant Effects in Experimental Systems
The antioxidant properties of this compound have been investigated, particularly in the context of oxidative stress induced by UV radiation. Topical application of the compound on the skin of mice exposed to UV rays resulted in a dose-dependent increase in the activity of key antioxidant enzymes, Superoxide Dismutase (SOD) and Catalase (CAT). mdpi.commdpi.com It also led to a decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation and oxidative stress. mdpi.com
However, some studies have presented conflicting results. For example, andrographolide sodium bisulfate was reported to significantly decrease SOD activity in the kidneys of mice at certain doses and also in the HK-2 human kidney cell line in a dose-dependent manner. mdpi.com
Table 3: Antioxidant Effects in Different Experimental Models
| Model | Compound Application | Effect on Antioxidant Markers | Reference |
| UV-exposed mouse skin | Topical | Increased SOD and CAT activity, Decreased MDA levels | mdpi.commdpi.com |
| Mouse kidney | Systemic | Decreased SOD activity | mdpi.com |
| HK-2 human kidney cell line | In Vitro | Decreased SOD activity | mdpi.com |
Immunomodulatory Properties in Preclinical Investigations
This compound has been shown to possess immunomodulatory capabilities. In preclinical immune models using mice, administration of the compound resulted in an increase in the weight of the spleen and thymus, which are crucial organs of the immune system. researchgate.net Furthermore, it was observed to enhance the phagocytic activity of abdominal macrophages in mice, indicating a boost in the cellular immune response. researchgate.net The compound's ability to modulate inflammatory cytokines, as detailed in the anti-inflammatory section, is also a key aspect of its immunomodulatory profile. researchgate.netmdpi.com These findings suggest that the compound can improve immune function, which may contribute to its protective effects against infections. researchgate.net
Research on Dermal Homeostasis and Photoaging Prevention in Animal Models
The potential of this compound in dermatology, specifically in preventing sun-induced skin aging (photoaging), has been a focus of recent research. Studies in animal models have shown that its administration can significantly counter the damaging effects of UV exposure. mdpi.comnih.gov Observed benefits include a reduction in skin thickening, prevention of wrinkle formation, and mitigation of skin dehydration and loss of elasticity. mdpi.com
The structural integrity of the skin is largely dependent on the extracellular matrix (ECM), which is composed of proteins like collagen and elastin. UV radiation damages the skin by promoting the expression of matrix metalloproteinases (MMPs), enzymes that degrade these essential proteins. Research has shown that andrographolide sodium bisulfate can prevent UV-induced collagen damage. nih.gov It achieves this by inhibiting the UV-induced increase in the expression of MMP-1 and MMP-3 in mouse skin, thereby preserving the collagen matrix. nih.gov
Skin Cell Proliferation and Stem Cell Performance Enhancement Studies
The functional decline or loss of skin progenitor cells or skin cells is associated with various signs of skin aging, including wrinkle formation, reduced skin elasticity, and the appearance of scars. google.com Compositions designed to enhance stem cell performance and promote skin cell proliferation are being investigated for their potential to address these concerns. google.com The mechanism involves improving the activity of stem cells, such as adipose-derived stem cells found in the subcutaneous fat layer and epidermal stem cells in the basal layer of the epidermis, as well as other skin cells. google.com The intended outcome is the mitigation, suppression, or improvement of the visible and tactile signs of aging on the skin. google.com While andrographolide is known for other properties, its specific effects on stem cell and skin cell proliferation for skin condition improvement represent a distinct area of investigation. google.com
Inhibition of Ultraviolet-Induced Dermal and Epidermal Alterations (e.g., Skin Thickness, Wrinkles, Hyperkeratosis, Atypical Hyperplasia, Vasodilation)
This compound (ASB), a water-soluble derivative of andrographolide, has demonstrated significant protective effects against skin damage induced by ultraviolet (UV) radiation. nih.govnih.govresearchgate.netjostchemical.com Chronic exposure to UV radiation is a primary cause of photoaging, characterized by macroscopic changes like increased skin thickness, wrinkle formation, and dryness, as well as microscopic alterations including epidermal hyperplasia and collagen degradation. researchgate.net
In preclinical models, topical application of ASB has been shown to effectively counteract these UV-induced changes. nih.gov Research findings indicate that ASB can significantly suppress the increase in skin thickness and the formation of wrinkles that result from UV exposure. nih.govresearchgate.net Furthermore, studies have demonstrated its ability to inhibit UV-induced hyperkeratosis (thickening of the stratum corneum) and atypical hyperplasia (abnormal cell proliferation) in the epidermis, which are processes that can contribute to the transformation of sun-damaged skin. google.com The compound also shows efficacy in inhibiting UV-induced vasodilation and the proliferation of blood vessels in the skin. google.com
The protective mechanism of ASB against photoaging is attributed to its antioxidant and anti-inflammatory properties. nih.govnih.govnih.gov It has been observed to prevent the disruption of collagen and elastic fibers in the dermis caused by UV radiation. nih.govresearchgate.net In studies on mice, ASB treatment led to a significant decrease in epidermal thickness and an increase in skin collagen content compared to untreated, UV-irradiated skin. nih.govresearchgate.net For instance, at a dose of 3.6 mg/mouse, ASB decreased UV-induced epidermal thickness by approximately 41.38%. nih.govresearchgate.net These findings suggest that this compound is a promising agent for preventing and treating the dermal and epidermal alterations associated with photoaging. nih.govgoogle.com
Table 1: Effect of Topical this compound (ASB) on UV-Induced Epidermal Thickness in Mice
| Treatment Group | Dose (mg/mouse) | Reduction in Epidermal Thickening vs. UV-Exposed Control |
|---|---|---|
| ASB | 0.4 | 25.50% |
| ASB | 1.2 | 30.93% |
| ASB | 3.6 | 41.38% |
Data derived from a study on UV-irradiated mice over a ten-week period. nih.gov
Structure Activity Relationship Sar Investigations of Andrographolidi Natrii Bisulfis
Identification of Key Pharmacophores and Structural Elements for Biological Activity
The biological activity of Andrographolidi Natrii Bisulfis is intrinsically linked to the core structure of andrographolide (B1667393). The primary modification in this compound is the sulfonation at the C-12 position, which disrupts the α,β-unsaturated γ-lactone ring system of andrographolide. This alteration is significant as this lactone ring is widely considered a key pharmacophore for the cytotoxic and anti-inflammatory activities of andrographolide.
SAR studies on andrographolide have consistently highlighted the importance of several structural motifs for its biological activity nih.gov:
The α,β-Unsaturated γ-Lactone Ring: This moiety is considered a critical electrophilic center, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in target proteins. This interaction is believed to be a primary mechanism for its anti-inflammatory and anticancer effects. The conversion to this compound alters this reactive site, which likely modifies its biological activity profile.
The C-14 Hydroxyl Group: The hydroxyl group at the C-14 position is crucial for the compound's activity. Esterification or other modifications at this site can significantly impact its potency nih.gov.
Hydroxyl Groups at C-3 and C-19: These hydroxyl groups provide sites for further derivatization to modulate the compound's physicochemical properties and biological activity. Modifications at these positions have been shown to influence the compound's efficacy nih.govnih.gov.
The introduction of the sodium bisulfite group in this compound fundamentally changes the electronic and steric properties of the molecule, leading to altered biological interactions compared to the parent andrographolide. While it retains anti-inflammatory and antioxidant properties, the mechanism may differ, potentially involving different signaling pathways researchgate.net.
Table 1: Key Structural Elements of Andrographolide and Their Inferred Importance for this compound Activity
| Structural Feature | Role in Andrographolide Activity | Implication for this compound |
| α,β-Unsaturated γ-Lactone Ring | Crucial for covalent interactions with target proteins. | Modified by sulfonation, suggesting an altered mechanism of action. |
| C-14 Hydroxyl Group | Important for potency; site for derivatization. | Remains a potential site for modification to enhance efficacy. |
| C-3 and C-19 Hydroxyl Groups | Sites for derivatization to improve properties. | Offer opportunities for synthesizing novel derivatives. |
| Sodium Bisulfite Group at C-12 | Not applicable | Enhances water solubility and alters the electronic nature of the lactone ring. |
Design and Synthesis of Novel Derivatives for Enhanced Efficacy in Research Models
The design and synthesis of novel derivatives based on the this compound scaffold represent a promising avenue for developing agents with improved therapeutic profiles. While research in this specific area is still emerging, the extensive work on andrographolide derivatives provides a solid framework for future investigations. The primary goals for designing new derivatives include enhancing efficacy, improving selectivity for specific biological targets, and further optimizing pharmacokinetic properties.
The synthesis of this compound itself involves a sulfonating reaction with andrographolide researchgate.net. The design of novel derivatives would likely involve modifications at the remaining reactive sites of the this compound molecule, namely the hydroxyl groups at C-3, C-14, and C-19.
Table 2: Investigated Derivatives of Andrographolide and Their Potential Application to this compound
| Derivative Type | Modification Strategy | Observed Enhancement in Andrographolide | Potential for this compound Derivatives |
| Ester Derivatives | Esterification of hydroxyl groups (C-3, C-14, C-19) with various acids. | Improved anti-inflammatory and anticancer activities nih.govnih.gov. | Could enhance lipophilicity and cell permeability, potentially modulating activity. |
| Ether Derivatives | Formation of ether linkages at hydroxyl groups. | Shown to alter biological activity profiles. | A viable strategy to explore for novel activities. |
| Acetal Derivatives | Protection of the C-3 and C-19 hydroxyls as acetals. | Increased cytotoxic activity against certain cancer cell lines rsc.org. | May improve stability and bioavailability. |
| Nitrogen-Containing Derivatives | Introduction of nitrogen-containing moieties (e.g., pyrazole). | Potent antibacterial and antiviral activities nih.govresearchgate.netnih.gov. | Could introduce new biological activities or enhance existing ones. |
Research into novel derivatives of andrographolide has demonstrated that even minor structural changes can lead to significant alterations in biological activity. For instance, the introduction of a quinoline (B57606) moiety has been shown to impart potent anti-Zika virus activity to the andrographolide scaffold nih.govnih.gov. Similarly, the synthesis of various ester and ether derivatives has led to compounds with enhanced anti-inflammatory and cytotoxic effects nih.govnih.gov.
The development of novel derivatives of this compound would likely follow similar synthetic strategies. By leveraging the known SAR of andrographolide and the enhanced solubility of the bisulfite adduct, researchers can systematically explore the chemical space around the this compound core to identify new compounds with superior therapeutic potential for various research models.
Stability and Formulation Research for Research Applications
Stability Studies of Andrographolidi Natrii Bisulfis in Various Experimental Preparations
The stability of this compound is a significant concern, particularly in aqueous solutions. The primary degradation pathway involves the hydrolysis of the lactone ring, a characteristic feature of the andrographolide (B1667393) molecule. This hydrolysis leads to a decrease in the concentration of the active compound and a concurrent reduction in the pH of the solution over time. google.com Such degradation can significantly impact the reliability and reproducibility of experimental results.
Instability in aqueous solutions, such as injection preparations, has been noted, where storage can lead to a noticeable decrease in the content of this compound. google.com This instability underscores the need for carefully designed experimental preparations to ensure the integrity of the compound throughout the duration of a study.
While detailed kinetic studies on the degradation of this compound in various buffers and temperatures are not extensively reported in publicly available literature, the general understanding is that the compound is more stable in a solid, dry state. The presence of water acts as a reactant in the hydrolysis of the lactone ring, making aqueous preparations particularly susceptible to degradation.
To illustrate the importance of formulation on stability, the following table, adapted from a study on the parent compound andrographolide, demonstrates how different oral preparations can affect stability over time. While not specific to this compound, it highlights the significant role of the formulation matrix in preserving the active compound.
Table 1: Illustrative Stability of Andrographolide in Various Oral Preparations Over Six Months
| Formulation | Initial Andrographolide Content (%) | Andrographolide Content at 3 Months (%) | Andrographolide Content at 6 Months (%) |
| Standard Tablet | 0.84 | 0.77 | 0.74 |
| Capsule | 0.83 | 0.79 | 0.76 |
| Dispersible Tablet | 0.82 | 0.81 | 0.80 |
| Micropill | 0.83 | 0.82 | 0.81 |
Note: This data is for the parent compound, andrographolide, and serves to illustrate the impact of formulation on stability.
Strategies for Enhancing Compound Stability in Research Formulations (e.g., Freeze-Drying, Stabilizers)
To counteract the inherent instability of this compound in solution, several formulation strategies have been developed for research applications. These strategies primarily focus on either removing water from the preparation or adding stabilizing agents.
Freeze-Drying (Lyophilization):
A prominent strategy to enhance the stability of this compound is freeze-drying, also known as lyophilization. This process involves freezing the aqueous solution of the compound and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. The result is a lyophilized powder or cake that is readily reconstituted with a suitable solvent before use. google.com
The primary advantage of freeze-drying is the significant improvement in the long-term stability of the compound by minimizing water-induced degradation. google.com Lyophilized formulations of this compound have been shown to have a fuller appearance, good solubility upon reconstitution, and a stable pH. google.com
The preparation of a lyophilized formulation typically involves dissolving this compound and one or more excipients in water for injection. The solution is then clarified, filtered, filled into vials, and freeze-dried. google.com
Use of Stabilizers and pH Adjustment:
In addition to freeze-drying, the use of stabilizers and the careful control of pH are crucial for enhancing the stability of this compound in both liquid and lyophilized formulations.
Excipients for Lyophilization: Bulking agents and cryoprotectants are often included in freeze-dried formulations. These excipients provide structure to the lyophilized cake and protect the active compound during the freezing and drying processes. Commonly used excipients for this compound lyophilized preparations include mannitol (B672) and dextran. google.com
pH Adjustment: The rate of hydrolysis of the lactone ring is often pH-dependent. For this compound preparations, the pH is typically adjusted to a range of 4.0 to 6.0. google.com This is often achieved using a suitable pH-adjusting agent, such as sodium hydroxide (B78521) solution. google.com Maintaining the pH within this optimal range is critical for minimizing degradation, both in solution and upon reconstitution of a lyophilized powder. google.com
The following table summarizes a typical composition for a stabilized, lyophilized formulation of this compound for research purposes, as described in patent literature.
Table 2: Example of a Lyophilized Formulation for this compound
| Component | Quantity | Purpose |
| This compound | 250 g | Active Compound |
| Mannitol | 100 g | Bulking Agent/Cryoprotectant |
| Water for Injection | q.s. to 2 L | Solvent |
| Sodium Hydroxide Solution (2%) | As needed | pH Adjustment to 4.0-6.0 |
| Activated Carbon | 0.1% w/v | Clarifying Agent |
Source: Adapted from patent information describing the preparation of a stable lyophilized formulation. google.com
By employing these formulation strategies, researchers can prepare this compound in a form that is more stable and suitable for a variety of experimental applications, thereby ensuring the accuracy and validity of their scientific investigations.
Analytical Methodologies for Andrographolidi Natrii Bisulfis in Research Contexts
Quantitative Analysis Techniques for Research Purity and Concentration
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the predominant techniques for the quantitative analysis of Andrographolidi natrii bisulfis. These methods offer high sensitivity, specificity, and accuracy for determining the compound's concentration in various matrices, including bulk material and biological fluids. sci-hub.seingentaconnect.com
A common approach involves reversed-phase HPLC with UV detection. For instance, one method utilizes a C18 column with a mobile phase consisting of a mixture of methanol (B129727), acetonitrile (B52724), and a potassium dihydrogen phosphate (B84403) buffer, with detection at a wavelength of 220 nm. ingentaconnect.com This method has demonstrated good separation of this compound from related substances, achieving a linear response in the concentration range of 100.4 to 1004 μg·mL-1. ingentaconnect.com The precision of these methods is often evaluated by calculating the relative standard deviation (RSD) for intra- and inter-day assays, with values typically below 15% being acceptable. sci-hub.secrbb-journal.com
UPLC-MS/MS methods provide enhanced sensitivity and are particularly useful for quantifying low concentrations of the compound in complex biological samples like plasma and urine. ingentaconnect.comnih.gov These methods often use a C18 column and a gradient elution with a mobile phase of methanol and water. researchgate.net Detection is achieved by monitoring specific mass transitions for this compound and an internal standard. nih.gov For example, a validated LC-MS/MS method for the determination of this compound in rat urine used the mass transition of m/z 413.2→287.2. nih.gov Such methods have shown excellent linearity over concentration ranges like 50-5000 ng/mL. nih.gov
The following table summarizes key parameters from various published quantitative analysis methods for this compound.
Interactive Data Table: Quantitative Analysis Parameters for this compound| Analytical Technique | Column | Mobile Phase | Detection | Linearity Range | Reference |
|---|---|---|---|---|---|
| HPLC | Diamonsil C18 (250 mm × 4.6 mm, 5 μm) | Methanol-acetonitrile-0.02 mol·L-1 potassium dihydrogen phosphate (5:24:75) | UV at 220 nm | 100.4-1004 μg·mL-1 | ingentaconnect.com |
| UPLC-PDA | Reverse-phase C18 | 0.1% formic acid in acetonitrile and 0.1% formic acid in water (gradient) | PDA | 7.8–250.0 µg/mL | crbb-journal.com |
| LC-MS/MS | C18 | Methanol and water | Negative ion mode (m/z 413.2→287.2) | 50-5000 ng/mL | nih.gov |
| HPLC | Not specified | Not specified | Not specified | 0.1–6000.0 mg/L (in plasma) | sci-hub.se |
Qualitative Characterization Approaches for Structural Integrity
Confirming the structural integrity of this compound is crucial, especially when investigating its biological activity or when it is synthesized in-house. A combination of spectroscopic techniques is employed for this purpose.
High-Resolution Mass Spectrometry (HRMS) is a key technique used to determine the accurate mass of the molecule, which in turn allows for the confirmation of its elemental composition. For the parent compound, andrographolide (B1667393), the expected mass is used to confirm its identity. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) experiments, provides detailed information about the chemical structure. 1H NMR gives information about the different types of protons and their neighboring atoms, while 13C NMR provides data on the carbon skeleton. 2D NMR techniques, such as COSY and HMBC, are used to establish the connectivity between atoms within the molecule. These methods have been instrumental in elucidating the structures of related impurities found in this compound injections. researchgate.netrsc.org
In some research contexts, particularly when dealing with chiral compounds or potential stereoisomers, chiroptical methods like Circular Dichroism (CD) are utilized. For instance, Mo2(OAc)4-induced circular dichroism has been used to help elucidate the structure of new related impurities of this compound. researchgate.netrsc.org The isolation and characterization of impurities are important for understanding the stability and degradation pathways of the compound. rsc.org
Future Research Trajectories and Academic Perspectives
Exploration of Additional Molecular Targets and Cellular Pathways of Andrographolidi Natrii Bisulfis
While the anti-inflammatory and antioxidant effects of this compound (ASB) are well-documented, primarily through the modulation of the NF-κB and Nrf2 pathways, future research is poised to uncover a broader spectrum of molecular interactions. nih.govnih.gov The parent compound, andrographolide (B1667393), has been shown to interact with a multitude of cellular targets, suggesting that ASB may possess similar, yet-to-be-explored, pharmacological activities. nih.gov
A promising avenue of investigation is the STAT3/PI3K/Akt signaling axis. This pathway is crucial in coordinating cellular responses to inflammation and oxidative stress and is implicated in the pathogenesis of conditions like diabetic nephropathy. biomolther.org Gene Ontology enrichment analyses of andrographolide's targets have revealed its role in modulating protein phosphorylation and kinase activity, which are central to the PI3K/Akt pathway. biomolther.org Research into whether ASB can directly modulate key proteins such as STAT3, PI3K, and Akt could reveal new therapeutic applications for metabolic and fibrotic diseases.
Furthermore, initial studies suggest that ASB may influence autophagy, a fundamental cellular process for degrading and recycling damaged components. In a mouse model of UV-induced skin carcinogenesis, ASB treatment was associated with the restoration of autophagy, indicated by changes in the protein expressions of p62 and LC3 II/I. nih.gov Delving deeper into the mechanisms by which ASB regulates autophagy could open up its use in neurodegenerative diseases and oncology, where autophagic dysfunction is a common hallmark.
Beyond these pathways, the ability of andrographolide to inhibit a wide array of inflammatory mediators, including IL-6, TNF-α, and IFN-γ, suggests that ASB's interactions with the immune system are more complex than currently understood. nih.govplos.org Future studies could employ proteomic and transcriptomic approaches to build a comprehensive map of ASB's molecular targets, potentially identifying novel receptors, enzymes, or transcription factors that it modulates.
| Potential Molecular Target/Pathway | Key Associated Proteins | Potential Therapeutic Relevance |
| STAT3/PI3K/Akt Pathway | STAT3, PI3K, Akt, mTOR | Diabetic Nephropathy, Fibrosis, Cancer |
| Autophagy | LC3, p62/SQSTM1, Beclin-1 | Neurodegenerative Diseases, Cancer, Aging |
| Janus Kinase (JAK)-STAT Pathway | JAK1, JAK2, STAT1, STAT3 | Autoimmune Disorders, Chronic Inflammation |
| MAPK Signaling Pathways | p38, JNK, ERK | Inflammatory Diseases, Cellular Stress Responses |
Advanced Preclinical Models for Efficacy Validation and Mechanism Confirmation
To fully elucidate the therapeutic potential of this compound, researchers are moving beyond basic cell cultures to more sophisticated preclinical models that better mimic human physiology and disease. These advanced models are critical for validating efficacy and confirming the mechanisms of action observed in simpler systems.
One notable in vivo model is the use of mice for studying UV-induced skin photoaging and carcinogenesis. nih.govnih.gov In these studies, topical administration of ASB on mice exposed to chronic UV irradiation allowed for detailed physiological and histological analysis of the skin. nih.govjostchemical.com This model has been instrumental in demonstrating ASB's ability to suppress wrinkle formation, prevent the disruption of collagen and elastic fibers, and reduce oxidative stress markers in vivo. nih.govresearchgate.net Furthermore, this model has provided evidence for ASB's role in inhibiting the NF-κB and Nrf2 signaling pathways and restoring autophagy in a complex tissue environment. nih.gov
For investigating specific organ toxicokinetics and pathology, advanced techniques such as renal microdialysis in rats have been employed. sci-hub.se This method allows for the real-time measurement of ASB concentrations in both plasma and the kidney, providing crucial data on how the compound is distributed and eliminated. sci-hub.se Such models are invaluable for understanding organ-specific effects and establishing a compound's behavior in a living system.
In the realm of in vitro research, specialized cell models are being used to dissect molecular pathways with high precision. For example, to study the effect on the NF-κB pathway, researchers have used RAW264.7 macrophage cells transfected with a human endothelial-leukocyte adhesion molecule (ELAM9) reporter system, which expresses green fluorescent protein (GFP) upon NF-κB activation. nih.gov This allows for quantitative analysis of pathway inhibition via techniques like flow cytometry. nih.gov Similarly, HaCaT keratinocytes have been used as a model to study the effects of ASB on UV-induced photodamage, demonstrating its ability to activate the Keap1/Nrf2 pathway and downregulate NF-κB. nih.gov
| Preclinical Model | Model Type | Condition Studied | Key Mechanistic Insights |
| UVB-Irradiated Mouse | In Vivo | Skin Photoaging & Carcinogenesis | Inhibition of NF-κB and Nrf2 pathways, restoration of autophagy, antioxidant and anti-inflammatory effects. nih.govresearchgate.net |
| Rat with Renal Microdialysis | In Vivo | Nephrotoxicity & Toxicokinetics | Characterization of drug distribution, accumulation, and elimination in the kidney. sci-hub.se |
| Streptozotocin-Induced Diabetic Rat | In Vivo | Diabetic Nephropathy | Modulation of STAT3/PI3K/Akt pathway, reduction of renal fibrosis and oxidative stress (studied with parent compound). biomolther.org |
| Transfected RAW264.7 Cells | In vitro | Inflammation (NF-κB activation) | Direct quantification of NF-κB pathway inhibition. nih.gov |
| HaCaT Keratinocytes | In vitro | UV-Induced Photodamage | Activation of Keap1/Nrf2 pathway, downregulation of inflammatory cytokines (IL-1β, IL-6, TNF-α). nih.gov |
Computational Approaches in Drug Discovery and Rational Design based on this compound
Computational methods are becoming indispensable tools in modern pharmacology for accelerating drug discovery and enabling the rational design of new therapeutic agents. For a natural product derivative like this compound, these approaches offer a pathway to optimize its properties and explore its therapeutic potential systematically. The parent compound, andrographolide, has been the subject of numerous computational studies, providing a blueprint for future work on ASB. nih.govnih.gov
Molecular docking and molecular dynamics (MD) simulations are powerful techniques used to predict how a compound will interact with specific biological targets. For instance, computational studies have explored the binding affinity of andrographolide and its analogues against key protein targets of the SARS-CoV-2 virus, including the main protease (3CLpro), papain-like protease (PLpro), and RNA-directed RNA polymerase (RdRp). nih.gov These simulations can identify the most likely binding modes and estimate the binding free energy, helping to prioritize which derivatives may have the highest potency. nih.gov This same approach can be applied to ASB to screen its potential activity against a vast library of human proteins associated with various diseases.
Rational drug design involves modifying a lead compound's structure to improve its efficacy, selectivity, and pharmacokinetic properties. rsc.org The development of ASB itself, created through a sulfonating reaction to improve the poor water solubility of andrographolide, is an early example of this principle. nih.gov Future computational work could guide the synthesis of novel ASB derivatives. For example, quantitative structure-activity relationship (QSAR) models can be built to correlate specific structural features with biological activity. By analyzing these models, medicinal chemists can predict which modifications—such as adding or altering functional groups at specific positions on the andrographolide scaffold—are most likely to enhance a desired effect, be it stronger binding to an anti-inflammatory target or reduced interaction with proteins that could cause side effects.
Furthermore, computational studies have been used to understand and improve formulation. Research using Density Functional Theory (DFT) has investigated the molecular inclusion of andrographolide with cyclodextrins, aiming to enhance its bioavailability. proquest.com Similar in silico studies could be performed for ASB to design more effective delivery systems.
Novel Applications of this compound in Biomedical Research beyond Current Scope
The established antioxidant and anti-inflammatory properties of this compound have primarily focused its application on inflammatory conditions and infections. nih.gov However, emerging research indicates that its therapeutic potential extends into several novel areas of biomedical research.
A significant future application lies in cancer chemoprevention . Studies on UV-induced skin carcinogenesis in mice have shown that ASB not only prevents photoaging but also significantly inhibits the development of skin tumors. nih.gov This suggests a role for ASB not just in managing inflammation, but in actively preventing the progression from chronic damage to malignancy. This is supported by the known anti-tumor activities of its parent compound, andrographolide. The mechanism appears to involve the inhibition of pro-carcinogenic signaling pathways like NF-κB and the restoration of protective mechanisms like autophagy. nih.gov
Another promising field is the treatment of metabolic diseases and their complications , such as diabetic nephropathy. Research on andrographolide in rat models of diabetic nephropathy has demonstrated its ability to improve renal function, reduce kidney fibrosis, and attenuate oxidative stress by modulating the STAT3/PI3K/Akt pathway. biomolther.org Given that ASB shares pharmacological activities with andrographolide and possesses superior solubility, it represents a strong candidate for further investigation as a treatment for this and other diabetes-related complications.
The gastroprotective effects of ASB present another novel therapeutic avenue. Andrographolide has been noted for its ability to protect against gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govplos.org This suggests ASB could be developed as a gastro-protective agent, potentially co-administered with drugs known to cause gastric irritation.
Finally, the potential for broad-spectrum antiviral activity is being explored. While ASB is used for respiratory tract infections, computational studies on andrographolide derivatives against viruses like SARS-CoV-2 highlight the potential to repurpose these compounds for newly emerging viral threats. nih.gov
| Potential Novel Application | Supporting Research / Mechanism | Research Model |
| Cancer Chemoprevention | Inhibition of UV-induced skin carcinogenesis through suppression of NF-κB and restoration of autophagy. nih.gov | Mouse model of skin cancer. nih.gov |
| Diabetic Nephropathy | Attenuation of renal fibrosis and oxidative stress via modulation of the STAT3/PI3K/Akt pathway (shown for parent compound). biomolther.org | Streptozotocin-induced diabetic rat model. biomolther.org |
| Gastroprotection | Protection against indomethacin-induced gastric ulceration (shown for parent compound). nih.gov | Rat model of NSAID-induced gastric ulcer. nih.gov |
| Expanded Antiviral Therapy | Predicted binding and inhibition of key viral proteins (e.g., SARS-CoV-2 proteases) through computational analysis. nih.gov | Molecular docking and MD simulations. nih.gov |
Q & A
Basic Research Questions
Q. What are the validated analytical methods for characterizing Andrographolidi natrii bisulfis in pharmaceutical formulations?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to quantify purity, coupled with nuclear magnetic resonance (NMR) for structural confirmation. Sulfite content can be determined via iodometric titration as per USP-NF protocols . Stability-indicating assays (e.g., forced degradation studies under acidic/alkaline conditions) should be incorporated to assess degradation pathways.
Q. How can researchers optimize the synthesis of this compound to ensure reproducibility?
- Methodological Answer : Employ design-of-experiments (DoE) frameworks to test variables like reaction temperature, pH, and molar ratios. Monitor intermediates using Fourier-transform infrared spectroscopy (FTIR) to confirm bisulfite adduct formation. Document batch records rigorously to identify critical process parameters (CPPs) affecting yield and purity .
Q. What in vitro models are appropriate for preliminary assessment of its pharmacological activity?
- Methodological Answer : Use cell-based assays (e.g., RAW 264.7 macrophages) to evaluate anti-inflammatory effects via cytokine inhibition (IL-6, TNF-α). For antimicrobial activity, follow CLSI guidelines for broth microdilution assays against Gram-positive/negative pathogens. Include positive controls (e.g., dexamethasone for inflammation) to validate experimental conditions .
Advanced Research Questions
Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound while minimizing confounding variables?
- Methodological Answer : Implement a crossover design with stratified randomization based on weight/age in animal models. Use LC-MS/MS for plasma concentration profiling, and include control groups receiving unmodified andrographolide to isolate bisulfite effects. Address interspecies variability by comparing rodent and non-rodent models .
Q. What strategies resolve contradictions in reported data on its dose-dependent hepatotoxicity?
- Methodological Answer : Conduct meta-analyses of existing studies, focusing on confounding variables like solvent carriers (e.g., DMSO toxicity). Perform dose-response studies with histopathological assessments and liver enzyme assays (ALT, AST). Use Hill slope models to differentiate therapeutic vs. toxic thresholds .
Q. How can researchers assess the stability of this compound under varying storage conditions for clinical applications?
- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH over 6 months, with periodic HPLC analysis. Evaluate photostability using ICH Q1B light exposure protocols. Compare lyophilized vs. liquid formulations for long-term shelf-life optimization .
Q. What experimental approaches identify synergistic interactions between this compound and other bioactive compounds?
- Methodological Answer : Use combination index (CI) models (Chou-Talalay method) in cell viability assays. Test fixed-ratio mixtures (e.g., 1:1, 1:2) and analyze interactions via isobolograms. Validate findings with transcriptomic profiling (RNA-seq) to uncover mechanistic pathways .
Guidance for Rigorous Research Design
- Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
- Data Interpretation : Address methodological flaws by engaging cross-disciplinary reviewers to identify biases (e.g., selection bias in participant cohorts) .
- Reporting : Include detailed methodology sections covering reagents, equipment settings, and statistical models (e.g., ANOVA with post-hoc tests) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
